molecular formula C13H24O5 B569399 Glycerin 1-(5-oxodecanoate) CAS No. 116870-10-1

Glycerin 1-(5-oxodecanoate)

Cat. No.: B569399
CAS No.: 116870-10-1
M. Wt: 260.33
InChI Key: UEAQESMQMGBZHC-UHFFFAOYSA-N
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Description

Glycerin 1-(5-oxodecanoate) is a monoester derivative of glycerin, where the hydroxyl group at the first carbon of glycerol is esterified with 5-oxodecanoic acid. This compound combines the hydrophilic properties of glycerin with the lipophilic characteristics of the 5-oxodecanoate chain.

Properties

CAS No.

116870-10-1

Molecular Formula

C13H24O5

Molecular Weight

260.33

IUPAC Name

2,3-dihydroxypropyl 5-oxodecanoate

InChI

InChI=1S/C13H24O5/c1-2-3-4-6-11(15)7-5-8-13(17)18-10-12(16)9-14/h12,14,16H,2-10H2,1H3

InChI Key

UEAQESMQMGBZHC-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CCCC(=O)OCC(CO)O

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Glycerol Esters

Glycerol esters, including those with ketone-functionalized acyl chains (e.g., 5-oxodecanoate), typically exhibit reactivity influenced by:

  • Ester hydrolysis (acid- or base-catalyzed).

  • Oxidation/reduction of the ketone group.

  • Nucleophilic substitution at the carbonyl carbon.

  • Thermal decomposition under high-temperature conditions.

Key Reaction Pathways:

Reaction TypeConditionsProductsCatalysts/Agents
Hydrolysis Acidic or alkaline aqueous solutionsGlycerol + 5-oxodecanoic acidH₂SO₄, NaOH
Reduction of Ketone H₂, high pressureGlycerol 1-(5-hydroxydecanoate)Raney Ni, PtO₂
Oxidation O₂ or peroxidesGlycerol 1-(5-oxo-decanedioate)Metal oxides (e.g., MnO₂)
Transesterification Alcohols, acid/base catalystsNew glycerol estersH₂SO₄, NaOMe

Glycerol Etherification and Esterification

  • Glycerol esters with long-chain fatty acids (e.g., laurate, stearate) undergo acid-catalyzed etherification with alcohols like isobutene, forming branched ethers (e.g., glycerol tert-butyl ethers) .

  • Selectivity : Primary hydroxyl groups (sn-1/sn-3) react preferentially over secondary (sn-2) positions in enzymatic esterification .

Oxidative Pathways

  • Ketone groups in fatty acid chains (e.g., 5-oxodecanoate) are susceptible to Baeyer-Villiger oxidation , forming lactones or esters under peracid conditions .

  • Manganese-based catalysts (e.g., KMnO₄) promote cleavage of α,β-unsaturated ketones, as seen in glycerol oxidation reactions .

Thermal Stability

  • Glycerol esters decompose at temperatures >200°C, releasing CO₂ , water, and fragmented hydrocarbons. For example, glycerol permanganate reactions produce Mn₂O₃ and K₂CO₃ as residues .

Base-Catalyzed Hydrolysis

Glycerin 1 5 oxodecanoate +OHGlycerol+5 oxodecanoate\text{Glycerin 1 5 oxodecanoate }+\text{OH}^-\rightarrow \text{Glycerol}+\text{5 oxodecanoate}^-

  • Kinetics : Expected to follow pseudo-first-order kinetics, similar to other glycerol esters .

Catalytic Hydrogenation

Glycerin 1 5 oxodecanoate +H2Glycerin 1 5 hydroxydecanoate \text{Glycerin 1 5 oxodecanoate }+\text{H}_2\rightarrow \text{Glycerin 1 5 hydroxydecanoate }

  • Catalyst : Pt/C or Pd/C at 60–100°C .

Enzymatic Modification

  • Lipases (e.g., Candida antarctica lipase B) may catalyze transesterification with alcohols or hydrolysis in biphasic systems .

Research Gaps and Recommendations

  • Synthetic Routes : No studies explicitly detail the synthesis or characterization of glycerin 1-(5-oxodecanoate). Proposed methods could involve Steglich esterification (DCC/DMAP) of glycerol and 5-oxodecanoic acid.

  • Analytical Challenges : Detection of ketone-containing esters may require advanced techniques like GC-MS or ¹³C NMR to resolve carbonyl signals .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely $ C{13}H{24}O_5 $ (glycerin backbone + decanoate chain with ketone group).
  • Reactivity : The ketone group at position 5 may enhance susceptibility to nucleophilic attacks or hydrogen bonding, influencing applications in catalysis or specialty surfactants .

Comparison with Structural Analogs

Glyceryl 1-Caprate-3-Caprylate

  • Structure : Diester of glycerin with capric acid (C10) at position 1 and caprylic acid (C8) at position 3 .
  • Molecular Weight: Higher than Glycerin 1-(5-oxodecanoate) due to two ester groups.
  • Applications : Used as an emulsifier in cosmetics and pharmaceuticals due to its balanced lipophilic-hydrophilic profile .
  • Key Difference: Lacks the oxo group, reducing chemical reactivity compared to Glycerin 1-(5-oxodecanoate).

Glycerol 3-Oxododecanoate

  • Structure: Monoester with a 3-oxododecanoate chain (C12 with ketone at position 3) .
  • Molecular Weight : $ C{15}H{28}O_5 $, larger due to the longer fatty acid chain.
  • Applications : Investigated for surfactant and blending applications; the oxo group may improve biodegradability .
  • Key Difference : Position of the oxo group (C3 vs. C5) and chain length affect solubility and interaction with biological systems.

Ethyl 5-Oxodecanoate

  • Molecular Weight : $ C{12}H{22}O_3 $, simpler structure.
  • Applications : Used in flavoring agents and fragrances due to ester volatility .
  • Key Difference : Absence of glycerin reduces hygroscopicity and limits use in hydrophilic formulations.

Glyceryl Palmitostearate

  • Structure: Mixture of mono-, di-, and triglycerides of C16 and C18 fatty acids .
  • Applications : Sustained-release agent in tablets; biodegradable matrix for drug delivery .
  • Key Difference: Lack of oxo groups and complex mixture of esters reduce specificity in reactivity compared to Glycerin 1-(5-oxodecanoate).

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Applications
Glycerin 1-(5-oxodecanoate) $ C{13}H{24}O_5 $ 260.3 (calculated) Amphiphilic Hydroxyl, ester, ketone Research-phase surfactants
Glyceryl 1-Caprate-3-Caprylate $ C{21}H{40}O_6 $ 400.5 Lipophilic Ester Cosmetics, emulsifiers
Glycerol 3-oxododecanoate $ C{15}H{28}O_5 $ 288.4 Lipophilic Ketone, ester Surfactant research
Ethyl 5-oxodecanoate $ C{12}H{22}O_3 $ 214.3 Moderate polarity Ester, ketone Flavoring agents
Glyceryl Palmitostearate Variable 800–900 (average) Insoluble in water Ester Pharmaceutical coatings

Q & A

Q. What is the molecular structure of Glycerin 1-(5-oxodecanoate), and how do its functional groups influence reactivity?

Methodological Answer: The compound’s structure comprises a glycerol backbone esterified at the 1-position with 5-oxodecanoic acid. Key functional groups include a ketone (5-oxo) and ester linkage, which dictate its hydrophobicity, stability under acidic/basic conditions, and reactivity in nucleophilic acyl substitutions. Structural confirmation requires 13C^{13}\text{C} NMR to identify carbonyl (C=O) and ester (C-O) carbons, complemented by IR spectroscopy for ketone (1700–1750 cm1^{-1}) and ester (∼1250 cm1^{-1}) stretches .

Q. What established synthetic routes exist for Glycerin 1-(5-oxodecanoate), and how do yields vary under different conditions?

Methodological Answer: Common methods include:

  • Steglich esterification: Reacting 5-oxodecanoic acid with glycerol using DCC/DMAP, achieving ~70–80% yields.
  • Enzymatic catalysis: Lipases (e.g., Candida antarctica) in non-aqueous solvents, yielding 60–75% with higher enantioselectivity .
    Comparative studies suggest solvent polarity (e.g., THF vs. toluene) and temperature (40–60°C) critically impact reaction efficiency.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Glycerin 1-(5-oxodecanoate)?

Methodological Answer:

  • NMR (1H^1\text{H}, 13C^{13}\text{C}): Resolves ester regiochemistry and ketone position. DEPT-135 confirms CH2_2 and CH3_3 groups in the decanoate chain .
  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode identifies the molecular ion [M+H]+^+ and fragments (e.g., loss of glycerol moiety).
  • HPLC: Reverse-phase C18 columns with UV detection (210 nm) assess purity, while GC-MS quantifies volatile derivatives .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized for high-purity Glycerin 1-(5-oxodecanoate synthesis?

Methodological Answer: Use Box-Behnken experimental design to evaluate interactions between:

ParameterLevels
Glycerol concentration0.333–0.666 mL/mL solvent mixture
Temperature200–400°C
Reaction time30–90 minutes
Response surface methodology (RSM) identifies optimal conditions (e.g., 300°C, 60 minutes) by modeling yield and purity. Validation via ANOVA ensures statistical significance (p < 0.05) .

Q. How do computational methods predict the reactivity of Glycerin 1-(5-oxodecanoate in novel reactions (e.g., catalytic hydrogenation)?

Methodological Answer:

  • DFT calculations (Gaussian 16): Model electron density around the ketone group to predict reduction potential.
  • Molecular docking (AutoDock Vina): Simulate interactions with catalysts (e.g., Pd/C) to assess hydrogenation efficiency.
    Benchmark against experimental data (e.g., 1H^1\text{H} NMR monitoring of ketone-to-alcohol conversion) validates computational accuracy .

Q. How can contradictions in stability data (e.g., hydrolytic degradation rates) across studies be resolved?

Methodological Answer:

  • Controlled reproducibility studies: Standardize buffer systems (pH 7.4 vs. 2.0) and temperature (25°C vs. 37°C).
  • Meta-analysis: Use statistical tools (e.g., R’s metafor) to aggregate data, identifying outliers and confounding variables (e.g., trace metal impurities).
    Discrepancies often arise from uncontrolled humidity or solvent purity; Karl Fischer titration ensures anhydrous conditions .

Q. What strategies validate the biological activity of Glycerin 1-(5-oxodecanoate derivatives without prior literature?

Methodological Answer:

  • High-throughput screening (HTS): Test derivatives in enzyme inhibition assays (e.g., lipoxygenase) with IC50_{50} determination.
  • Structure-activity relationship (SAR): Correlate substituent effects (e.g., chain length) with bioactivity using multivariate regression.
    Cross-validate with in silico ADMET predictions (SwissADME) to exclude false positives .

Q. Tables for Reference

Table 1: Key Parameters for Synthesis Optimization (Box-Behnken Design)

VariableLow LevelMid LevelHigh Level
Glycerol concentration0.333 mL0.500 mL0.666 mL
Temperature200°C300°C400°C
Reaction time30 min60 min90 min

Table 2: Common Analytical Techniques and Applications

TechniqueApplicationCritical Data Output
13C^{13}\text{C} NMREster/ketone carbon identificationδ 170–175 ppm (C=O)
HPLC-UVPurity assessment (>98%)Retention time ±0.1 min
HRMSMolecular ion confirmationm/z 258.193 [M+H]+^+

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